Neophytadiene

描述

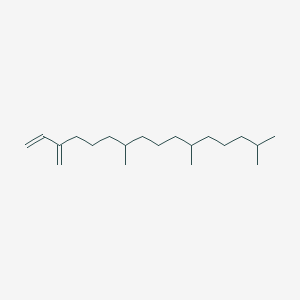

新植二烯是一种二萜类化合物,其分子式为C20H38 。 它以其结构为特征,该结构包括一个在 7、11 和 15 位被甲基取代的 3-亚甲基十六碳-1-烯骨架 。 这种化合物存在于如牛膝和菊科植物的甲醇提取物中 。 新植二烯以其抗焦虑样活性、镇静特性和抗抑郁样作用而闻名 .

准备方法

合成路线和反应条件: 新植二烯可以通过一步脱水植醇来合成。 该过程涉及使用强脱水剂将植醇转化为新植二烯 .

工业生产方法: 在工业环境中,新植二烯通常从海洋藻类和某些植物等天然来源中提取。 提取过程通常包括溶剂萃取,然后进行纯化步骤以分离化合物 .

化学反应分析

反应类型: 新植二烯经历各种化学反应,包括:

氧化: 新植二烯可以被氧化形成各种含氧衍生物。

还原: 还原反应可以将新植二烯转化为更饱和的烃。

取代: 新植二烯可以进行取代反应,其中官能团被其他基团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 氢气在钯催化剂存在下通常用于还原。

取代: 溴或氯等卤化剂可用于取代反应。

主要产物: 从这些反应中形成的主要产物包括各种含氧衍生物、饱和烃和卤化化合物 .

科学研究应用

Pharmacological Applications

Neophytadiene has demonstrated significant pharmacological potential, particularly in cancer treatment and neuropharmacology.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cytotoxicity Studies : this compound isolated from the plant Rubia tinctorum showed potent cytotoxicity against A-549 (lung cancer) and PC-3 (prostate cancer) cell lines, with IC50 values of 6.94 µg/ml and 7.33 µg/ml, respectively .

- Mechanism of Action : In silico studies revealed that this compound inhibits key receptors involved in cancer viability, including the Human A2a receptor and hERG K+ channel, suggesting its potential as an apoptotic inducer .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties:

- Anxiolytic and Anticonvulsant Effects : A study indicated that this compound exhibited anxiolytic-like activity at higher doses (10 mg/kg) and anticonvulsant properties in animal models . The mechanism appears to involve interaction with GABA receptors, as evidenced by molecular docking studies .

- Behavioral Tests : Behavioral assessments showed that this compound did not induce sedation or impair motor coordination, marking it as a promising candidate for anxiety and seizure disorders without significant side effects .

Ecological Applications

This compound plays a role in plant defense mechanisms and ecological interactions.

Plant Defense Mechanisms

Research indicates that this compound is involved in the chemical signaling pathways of plants under stress:

- Volatile Emissions : this compound is produced in response to herbivore attacks and is part of the volatile terpenoid profile emitted by plants such as cucumber when infested by spider mites . This suggests a role in attracting natural predators to mitigate pest damage.

- Metabolic Engineering : Advances in metabolic engineering have shown that enhancing terpenoid production, including this compound, can improve plant resistance to pests while also providing compounds beneficial for human health .

Data Summary Table

The following table summarizes key findings related to the applications of this compound:

Case Study on Cancer Treatment

A study conducted on the essential oil of Rubia tinctorum revealed that this compound was one of the major components responsible for its anticancer properties. The oil exhibited significant cytotoxicity against human lung cancer cells, highlighting the therapeutic potential of this compound as a natural anticancer agent.

Case Study on Neuropharmacological Research

In vivo studies assessed the neuropharmacological effects of this compound through various behavioral tests. Results indicated its potential use as an anxiolytic agent without sedative effects, making it a candidate for further research into anxiety disorders.

作用机制

新植二烯通过各种分子靶点和途径发挥其作用:

GABAergic系统: 新植二烯与γ-氨基丁酸(GABA)受体相互作用,有助于其抗焦虑样和抗惊厥活性.

抗炎途径: 它调节炎性细胞因子的表达,如肿瘤坏死因子-α(TNF-α)、白细胞介素-6(IL-6)和白细胞介素-10(IL-10)。

相似化合物的比较

新植二烯可以与其他类似的二萜类化合物进行比较,例如:

植醇: 与新植二烯类似,植醇是一种存在于植物中的二萜醇。植醇缺乏新植二烯中存在的亚甲基基团。

香叶基香叶醇: 这种化合物是另一种二萜醇,但结构不同,缺乏新植二烯中发现的特异性甲基取代基。

独特性: 新植二烯独特的结构,包括其特异性甲基取代基和亚甲基基团,使其区别于其他二萜类化合物。 这种独特的结构有助于其独特的化学性质和生物活性 .

生物活性

Neophytadiene is a naturally occurring branched hydrocarbon and a significant component found in various plant species. Its biological activity has garnered attention due to its potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Source

This compound is classified as a diterpene with the molecular formula . It is primarily isolated from plants such as Aeschynomene species, Rubia tinctorum, and Hedyotis chrysotricha. The compound has been identified in various extracts through gas chromatography-mass spectrometry (GC-MS) techniques, demonstrating its presence in both essential oils and plant extracts.

1. Anticancer Activity

This compound exhibits notable cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the proliferation of human lung cancer (A-549) and prostate cancer (PC-3) cells. The IC50 values for this compound were reported as 6.94 µg/ml for A-549 and 7.33 µg/ml for PC-3, indicating its potency compared to standard chemotherapeutic agents like cisplatin .

In silico studies suggest that this compound interacts with key receptors involved in cancer viability, such as the Human A2a receptor, LRH1, and hERG K+ channels, potentially inducing apoptosis in cancer cells .

2. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting nitric oxide (NO) production and reducing levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-10 in both in vitro and in vivo models . Its mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and modulation of nuclear factor kappa B (NF-kB) pathways .

3. Antimicrobial Activity

The compound exhibits antimicrobial effects against both gram-positive and gram-negative bacteria as well as fungal species. It has been identified as a key component responsible for the antibacterial activity observed in extracts from plants such as Eupatorium odoratum and Mentha pulegium .

4. Neuropharmacological Effects

Recent studies have highlighted the anxiolytic-like and anticonvulsant activities of this compound. Behavioral tests indicated that at higher doses (10 mg/kg), it significantly reduced anxiety-like behaviors in animal models without causing sedation or impairing motor coordination . The proposed mechanism involves interaction with the GABAergic system, suggesting potential applications in treating anxiety disorders .

Case Study 1: Cytotoxicity Against Cancer Cells

A study investigating the cytotoxic properties of this compound isolated from Aeschynomene elaphroxylon showed that it effectively inhibited cell viability in glioblastoma and colon cancer cell lines. The research utilized both in vitro assays and molecular docking studies to elucidate the interactions at a molecular level .

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was extracted from Rubia tinctorum, revealing its capacity to significantly inhibit inflammatory cytokine production in cultured cells. This study applied both GC-MS analysis for compound identification and enzyme assays to measure anti-inflammatory activity against COX-1 and COX-2 enzymes .

Summary Table of Biological Activities

属性

IUPAC Name |

7,11,15-trimethyl-3-methylidenehexadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDGCIPAMWNKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964657 | |

| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-96-1 | |

| Record name | Neophytadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOPHYTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL3QFB56FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOPHYTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。